Einecs 282-227-7

Description

Overview of Alpha Olefin Sulfonates as a Class of Anionic Surfactants

Alpha Olefin Sulfonates are anionic surfactants, meaning they carry a negative charge on their hydrophilic (water-attracting) head group in an aqueous solution. wikipedia.orgatamanchemicals.com This class of surfactants is characterized by its exceptional cleaning and foaming properties, making it a staple in the formulation of detergents, shampoos, and other personal care products. stppgroup.comstppgroup.com The chemical structure of AOS typically consists of a long-chain hydrocarbon (alkyl) group, which is hydrophobic (oil-attracting), and a sulfonate group, which is hydrophilic. stppgroup.com This dual nature allows AOS to effectively reduce the surface tension between oil and water, enabling the removal of dirt and grease. stppgroup.com

AOS are known for their good performance in hard water, meaning their effectiveness is not significantly diminished by the presence of mineral ions like calcium and magnesium. stppgroup.com They are also stable over a wide pH range, which allows for their use in various formulations, including those with acidic or alkaline properties. atamanchemicals.comcosmeticsandtoiletries.com Furthermore, AOS are recognized for their ready biodegradability, which is a crucial factor in the development of environmentally friendly products. cleaninginstitute.org

Historical Context and Evolution of Research Interest in AOS

Alpha Olefin Sulfonates have been available since the 1930s. cleaninginstitute.org However, significant research and development leading to their widespread commercial use occurred in the latter half of the 20th century. The initial interest in AOS was driven by the need for surfactants with performance comparable to the then-dominant Linear Alkylbenzene Sulfonates (LAS), but with improved properties such as better solubility and hard water resistance. cleaninginstitute.org

The manufacturing process for AOS has evolved, with continuous falling film sulfonation using sulfur trioxide becoming a principal method. cosmeticsandtoiletries.com Research has focused on optimizing this process to control the composition of the final product, which is typically a mixture of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org Over the years, the applications of AOS have expanded beyond cleaning products to include roles in emulsion polymerization, textile processing, and even enhanced oil recovery. stppgroup.comchemger.com Ongoing research continues to explore new applications for these versatile surfactants, driven by their favorable performance characteristics and environmental profile. stppgroup.com

Fundamental Chemical Structure and Compositional Variability

The general chemical formula for an Alpha Olefin Sulfonate is R-CH=CH-(CH2)n-SO3Na, where R represents an alkyl group. atamankimya.comelchemy.com The production of AOS through the sulfonation of alpha-olefins results in a mixture of isomers. The primary components of commercial AOS are:

Alkene sulfonates: These compounds feature a double bond in the hydrocarbon chain.

Hydroxyalkane sulfonates: In these isomers, a hydroxyl (-OH) group is attached to the hydrocarbon chain. wikipedia.org

A typical commercial-grade AOS consists of approximately 60-65% alkene sulfonates and 35-40% hydroxyalkane sulfonates. wikipedia.org

The properties of AOS are significantly influenced by the carbon chain length of the alpha-olefin raw material. Common commercial grades are derived from olefins with chain lengths ranging from C12 to C18. wikipedia.org The compositional variability can be summarized as follows:

| Carbon Chain Length | Primary Characteristics |

| C12-C14 | Higher foaming and good solubility. Often used in personal care products. |

| C14-C16 | Considered to have the optimal balance of detergency and foaming properties for many applications. wikipedia.org |

| C16-C18 | Lower solubility but enhanced detergency, making them suitable for heavy-duty cleaning formulations. cosmeticsandtoiletries.com |

This variability allows formulators to select a specific grade of AOS to achieve the desired performance characteristics in their products.

Significance of AOS in Advanced Chemical and Engineering Applications

The utility of Alpha Olefin Sulfonates extends beyond household and personal care products into several advanced chemical and engineering fields. Their unique surfactant properties are leveraged to solve complex industrial challenges. stppgroup.com

In the petroleum industry , AOS are utilized in Enhanced Oil Recovery (EOR) processes. They are injected into oil reservoirs to reduce the interfacial tension between oil and water, which helps to displace and recover trapped oil. stppgroup.comchemger.com Their ability to form stable foams is also beneficial in certain EOR techniques. made-in-china.com

In the textile and dyeing industry , AOS function as effective wetting agents. By lowering the surface tension of water, they ensure the uniform penetration of dyes and other treatment chemicals into fabric fibers, leading to more consistent and higher-quality results. stppgroup.comchemger.com

The construction industry uses AOS as a concrete density modifier and foaming agent for lightweight concrete and wallboards. njchm.com In agriculture , they act as emulsifiers in pesticide and herbicide formulations, improving the dispersion and effectiveness of the active ingredients. chemger.com Furthermore, AOS are employed in emulsion polymerization as stabilizers for the growing polymer particles. atamanchemicals.com

The ongoing research into the applications of AOS underscores their importance as versatile and high-performance surfactants in a multitude of advanced technological fields. stppgroup.com

Structure

3D Structure of Parent

Properties

CAS No. |

84145-04-0 |

|---|---|

Molecular Formula |

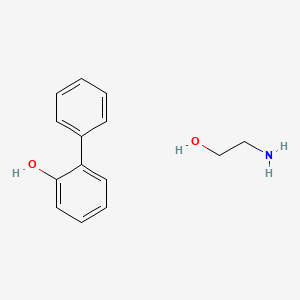

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-aminoethanol;2-phenylphenol |

InChI |

InChI=1S/C12H10O.C2H7NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;3-1-2-4/h1-9,13H;4H,1-3H2 |

InChI Key |

QXLZLOIBVMCQTQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O.C(CO)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O.C(CO)N |

Other CAS No. |

84145-04-0 |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations in Aos Production

Sulfonation Chemistry of Alpha Olefins

The core of AOS production lies in the sulfonation reaction, where alpha-olefins are reacted with a sulfonating agent, most commonly sulfur trioxide (SO₃). niranchemical.comwikipedia.org This stage is critical as it dictates the composition and quality of the final product.

Continuous Falling Film Sulfonation Techniques

Modern industrial production of AOS predominantly utilizes continuous falling film sulfonation reactors. atamanchemicals.comcosmeticsandtoiletries.com This technique involves introducing a thin film of the liquid alpha-olefin into a reactor where it comes into contact with a stream of gaseous sulfur trioxide, which is diluted with an inert gas like dry air. cosmeticsandtoiletries.comgoogle.com This method offers excellent control over the highly exothermic reaction, minimizing the formation of undesirable by-products and ensuring a consistent, high-quality product. ulprospector.comchemistryconnection.com Specially designed reactors, such as the Ballestra continuous thin-film sulphonation reactor, are often employed for this purpose. atamanchemicals.comatamankimya.com The reaction temperature is carefully managed by regulating the contact between the reactants. cosmeticsandtoiletries.com

Reaction Mechanisms of Olefin Sulfonation with Sulfur Trioxide

The reaction between an alpha-olefin and sulfur trioxide (SO₃) is a complex electrophilic addition. mdpi.com The process initiates with the attack of the electrophilic SO₃ on the electron-rich double bond of the alpha-olefin. mdpi.com This leads to the formation of an unstable zwitterionic intermediate. google.com This intermediate can then follow two main pathways: it can rearrange to form an alkene sulfonic acid or cyclize to form a β-sultone. google.com The reaction is rapid and highly exothermic. chemithon.com To achieve high-quality products, the molar ratio of SO₃ to the olefin is carefully controlled, typically in the range of 1.0 to 1.2. google.comcleaninginstitute.org

Formation and Isomerization of Alkene Sulfonic Acids

One of the primary pathways for the zwitterionic intermediate is the elimination of a proton to form an alkene sulfonic acid. google.com During this process, the double bond can migrate along the carbon chain. cleaninginstitute.org This results in a mixture of isomeric alkene sulfonates, with the double bond in various positions (1-, 2-, 3-, and 4-alkene sulfonates). cosmeticsandtoiletries.com The specific distribution of these isomers is influenced by reaction conditions. cosmeticsandtoiletries.com Further isomerization of the double bond can be catalyzed by acid or base at elevated temperatures. researchgate.net

Production and Transformation of Intermediate Sultones (e.g., 1,3- and 1,4-sultones)

The alternative pathway for the initial intermediate involves cyclization to form sultones, which are cyclic esters of hydroxysulfonic acids. cleaninginstitute.orggoogle.com The initially formed, unstable β-sultone (a four-membered ring) rapidly isomerizes into more stable five-membered (γ-sultones) and six-membered (δ-sultones) rings. cosmeticsandtoiletries.commdpi.comgoogle.com The reaction mixture after sulfonation is typically aged for a short period to allow for these isomerizations. google.com However, prolonged aging can lead to the formation of 1,4-sultones, which are significantly more difficult to hydrolyze in the subsequent steps. cleaninginstitute.org These sultone intermediates are not the desired final product and must be converted to the active surfactant. cosmeticsandtoiletries.com

Post-Sulfonation Processing and Product Refinement

After the initial sulfonation reaction, the acidic mixture undergoes further processing to convert the intermediates into the final, stable, and water-soluble surfactant product.

Neutralization and Hydrolysis Processes

The acidic reaction mixture from the sulfonation step is first neutralized with an alkali, typically aqueous sodium hydroxide (B78521) (NaOH). stppgroup.comatamanchemicals.com This neutralization converts the alkene sulfonic acids into their corresponding sodium salts. niranchemical.com

Following neutralization, the mixture is subjected to hydrolysis, usually at elevated temperatures. atamankimya.com This crucial step serves to open the ring structures of the intermediate sultones. cosmeticsandtoiletries.com The hydrolysis of γ- and δ-sultones under alkaline conditions yields a mixture of sodium hydroxyalkane sulfonates and additional sodium alkene sulfonates. wikipedia.orgmdpi.com The final commercial AOS product is therefore a mixture, primarily consisting of about 60-65% alkene sulfonates and 35-40% hydroxyalkane sulfonates. wikipedia.orgatamanchemicals.com To produce a solid AOS product, the neutralization and hydrolysis can be carried out in isopropanol (B130326), in which the resulting AOS salts are insoluble and can be easily isolated. atamanchemicals.comcpchem.com

Interactive Data Table: Typical Composition of Commercial AOS

| Component | Percentage (%) | Function |

| Alkene Sulfonates | 60-65 | Primary Surfactant |

| Hydroxyalkane Sulfonates | 35-40 | Co-Surfactant |

| Disulfonates | 5-10 | By-product |

| Unsulfonated Matter (Free Oil) | < 2 | Impurity |

| Sodium Sulfate (B86663) | < 2 | Impurity |

Factors Influencing Reaction Conditions and Product Yield

The successful synthesis of Alpha Olefin Sulfonates (AOS) hinges on the precise control of several reaction parameters that directly impact product yield and quality. Key factors include the molar ratio of reactants, reaction temperature, and flow rates in continuous processes.

The molar ratio of sulfur trioxide (SO3) to the alpha olefin (AO) feedstock is a critical parameter. Typically, commercial processes employ a molar ratio of SO3 to alpha olefin ranging from 1.0 to 1.2. google.comcleaninginstitute.org This slight excess of SO3 is intended to drive the reaction towards completion. However, precise control is essential, as any significant excess of the highly reactive SO3 can lead to undesirable side reactions and the formation of by-products. chemithon.com

Reaction temperature is another crucial variable. The sulfonation reaction is highly exothermic, and its rate is strongly dependent on temperature. mdpi.com Research using microchannel reactors has shown that increasing the temperature from 30°C to 50°C can significantly enhance the active substance content by accelerating the reaction rate. mdpi.com However, temperatures exceeding this optimal range (e.g., 60°C to 70°C) can lead to a decline in active content due to the increased prominence of side reactions, such as over-sulfonation. mdpi.com Reaction conditions are generally calibrated to achieve a high yield of AOS while avoiding excessive color formation or the generation of inorganic salts like sodium sulfate. cleaninginstitute.org

In modern continuous falling film reactors, the flow rate of the gas-phase (an inert gas like air diluting the gaseous SO3) is also vital. google.commdpi.com The flow rate influences the mixing efficiency and mass transfer between the gas and the liquid olefin film. mdpi.com Optimization of these factors is essential to maximize the conversion of alpha olefins into the desired sulfonated products.

| Factor | Typical Range/Value | Impact on Yield and Product Quality |

| SO3:Alpha Olefin Molar Ratio | 1.0 to 1.2 | A slight excess of SO3 drives the reaction to completion, but too much can cause side reactions and by-product formation. google.comcleaninginstitute.orgchemithon.com |

| Reaction Temperature | ~50°C (Optimal) | Higher temperatures increase the reaction rate to a point, but excessive heat promotes side reactions, reducing the yield of active substance. mdpi.com |

| Gas-Phase Flow Rate | Variable | Affects mass transfer and mixing efficiency in continuous reactors, influencing the overall reaction efficiency. mdpi.com |

Control and Characterization of By-products and Impurities

The production of AOS inevitably generates by-products and impurities that must be controlled to ensure the final product's quality and safety. The primary components of a typical AOS product are a mixture of alkene sulfonates (approximately 60-70%) and hydroxyalkane sulfonates (approximately 20-35%). cleaninginstitute.orgcosmeticsandtoiletries.com However, several impurities are also formed during the process.

Key By-products and Impurities:

Sultones: The initial reaction between SO3 and alpha olefins forms intermediate sultones (cyclic sulfonate esters). google.commdpi.com These are undesirable in the final product and are largely converted into water-soluble surfactants through a subsequent hydrolysis step, typically using sodium hydroxide. google.comcleaninginstitute.org The rate of hydrolysis varies for different sultone types, with 1,2-sultones hydrolyzing more readily than 1,3- or 1,4-sultones. cleaninginstitute.org

Disulfonate Salts: Over-sulfonation can lead to the formation of disulfonate salts, which typically constitute 5-10% of the final product mixture. cleaninginstitute.orgcosmeticsandtoiletries.comgoogle.com While they are surfactants, their properties differ from the primary monosulfonates.

Unreacted Olefins: Incomplete reaction leaves residual unreacted alpha olefins in the product mixture. google.comcleaninginstitute.org

Chloro-sultones: If sodium hypochlorite (B82951) is used as a bleaching agent in the manufacturing process, it can react with the AOS mixture to create unsaturated and chloro-sultone by-products, which are noted as potent skin sensitizers. cleaninginstitute.orgcosmeticsandtoiletries.com

Control strategies involve several downstream processing steps. After the initial sulfonation, the mixture undergoes aging, neutralization, and hydrolysis. google.com The hydrolysis step, carried out under alkaline conditions, is crucial for converting sultones into the desired hydroxyalkane sulfonates and alkene sulfonates. google.comcleaninginstitute.org Subsequent heating and bleaching under specific pH conditions can further eliminate impurities. google.com It is critical to destroy any residual bleaching agent before any final pH adjustments to prevent the reformation of undesirable by-products. google.com

| Impurity/By-product | Origin | Control Method |

| Sultones | Intermediate products of sulfonation. google.com | Neutralization and hydrolysis with sodium hydroxide. google.comcleaninginstitute.org |

| Disulfonate Salts | Over-sulfonation due to excess SO3. mdpi.comgoogle.com | Precise control of SO3:olefin molar ratio. cleaninginstitute.orgchemithon.com |

| Unreacted Olefins | Incomplete sulfonation reaction. google.com | Optimization of reaction conditions (temperature, molar ratio). cleaninginstitute.org |

| Chloro-sultones | Reaction with hypochlorite bleach. cleaninginstitute.orgcosmeticsandtoiletries.com | Avoidance or careful control of bleaching agents. cosmeticsandtoiletries.com |

Development of Advanced AOS Manufacturing Technologies

Innovations in manufacturing have focused on producing more concentrated forms of AOS, utilizing a wider range of raw materials, and developing more sustainable production methods.

Production of Highly Concentrated and Dry AOS Products

While AOS is often supplied as an aqueous solution (typically 30-40% active content), there is a significant demand for highly concentrated or dry powder forms, particularly for use in compact powder detergents. cosmeticsandtoiletries.comatamanchemicals.com Advanced manufacturing techniques have been developed to produce these forms.

The key to producing solid AOS is to alter the neutralization and hydrolysis medium. Instead of using aqueous sodium hydroxide, the process is carried out in isopropanol. stppgroup.comatamankimya.com The resulting sodium salts of AOS are insoluble in isopropanol and can be easily isolated and dried. cpchem.com This method yields a white to light-yellow powder that dissolves readily in water and is suitable for a wide range of applications, including laundry powders. atamankimya.comcpchem.com The rheological properties of high-active AOS pastes and the morphology of the powder are critical factors for their successful incorporation into agglomeration processes for compact detergents. atamanchemicals.comatamankimya.com

Utilization of Diverse Alpha Olefin Feedstocks and Their Impact on Product Characteristics

The properties of AOS are significantly influenced by the alkyl chain length of the alpha olefin feedstock. cpchem.com While blends of C14 and C16 alpha olefins are most commonly used, particularly for personal care and liquid detergents due to their excellent foaming and detergency properties, other chain lengths are also utilized for specific applications. cosmeticsandtoiletries.comcpchem.com

C14-16 AOS: Widely used in high-foaming liquid detergents, shampoos, and body washes. advancechemicals.comatamankimya.com

C16-18 AOS: Often used in heavy-duty laundry formulations and is typically shipped as a slurry. cleaninginstitute.orgatamankimya.com

The manufacturing process can accommodate various alpha olefins, which can be sourced from ethylene (B1197577) oligomerization or the Fischer-Tropsch synthesis. atamanchemicals.comstppgroup.com This flexibility allows producers to tailor the final product's characteristics, such as foaming profile, solubility, and detergency, to meet the demands of specific applications. cpchem.com For instance, olefins derived from the Oxo pathway, which may have internal double bonds, can result in a final sulfonate product with reduced surface activity. cosmeticsandtoiletries.com

| Olefin Chain Length | Typical Application | Key Characteristics |

| C14-C16 | Personal care, liquid hand soaps, high-foaming detergents. advancechemicals.comcosmeticsandtoiletries.comatamankimya.com | Stable foam production, good detergency. cosmeticsandtoiletries.com |

| C16-C18 | Heavy-duty laundry formulations. atamankimya.com | Effective for heavy-duty cleaning. atamankimya.com |

Sustainable Synthesis Methodologies

In response to growing environmental awareness and consumer demand for "green" products, there is a significant trend toward more sustainable AOS manufacturing. made-in-china.comstppgroup.com A key aspect of this is the use of renewable feedstocks.

AOS can be derived from oleochemical sources, such as natural oils like coconut and palm kernel oil. stppgroup.comstppgroup.com This sustainable sourcing aligns with the global movement to reduce the environmental impact of chemical manufacturing. stppgroup.com The production processes themselves are also being refined to become more energy-efficient, thereby reducing their carbon footprint. stppgroup.com The inherent biodegradability of AOS further enhances its profile as a more environmentally friendly surfactant compared to some alternatives. made-in-china.comstppgroup.com This shift towards green chemistry and biotechnology-enhanced AOS is expected to continue, with research focusing on developing AOS from a wider range of renewable olefins. futuremarketinsights.com

Advanced Analytical and Characterization Methodologies for Aos

Chromatographic Techniques for AOS Component Analysis

Chromatographic methods are powerful tools for separating and quantifying the various components within complex AOS mixtures.

High-Performance Liquid Chromatography (HPLC) for Alkene Sulfonates and Hydroxyalkane Sulfonates

High-Performance Liquid Chromatography (HPLC) is a rapid and valuable technique for the analysis of AOS, as it does not necessitate derivatization. cleaninginstitute.org It allows for the separation and determination of the major components in AOS mixtures. cleaninginstitute.org

Reverse-phase HPLC is particularly effective for separating the main constituents of AOS. cleaninginstitute.org A typical system might utilize a C18 column with a mobile phase consisting of a methanol/water mixture containing a salt, such as sodium perchlorate, to improve separation. wordpress.com In such systems, the elution order is generally based on the length of the alkyl chain and the polarity of the functional groups. Hydroxyalkane sulfonates tend to elute before the corresponding alkene sulfonates of the same carbon chain length. wordpress.com

Normal-phase HPLC on silica (B1680970) gel columns has also been employed. Using a mobile phase like n-hexane/isopropanol (B130326)/water/acetic acid, components can be separated based on their functional groups, with the general elution order being alkene sulfonates, followed by hydroxyalkane sulfonates, sulfate (B86663) sulfonates, and disulfonates. cleaninginstitute.org

Table 1: HPLC Separation of AOS Components

| Analytical Technique | Stationary Phase | Mobile Phase Example | Elution Order of Major Components |

|---|---|---|---|

| Reverse-Phase HPLC | C18 | Methanol/Water with Salt | Increasing alkyl chain length; Hydroxyalkane sulfonates before alkene sulfonates |

| Normal-Phase HPLC | Silica Gel | n-hexane/isopropanol/water/acetic acid | Alkene sulfonates, hydroxyalkane sulfonates, sulfate sulfonates, disulfonates |

This table summarizes common HPLC methodologies for AOS analysis based on literature findings. cleaninginstitute.orgwordpress.com

Gas Chromatography (GC) for Minor Components and Residual Olefins

Gas Chromatography (GC) is a suitable method for analyzing volatile minor components in AOS, such as residual olefins and sultones, which are cyclic esters of hydroxysulfonic acids formed during sulfonation. google.comresearchgate.net Often, derivatization is required to convert the non-volatile sulfonates into more volatile forms suitable for GC analysis. cleaninginstitute.org For instance, AOS samples can be hydrogenated and then converted to their sulfonyl chloride derivatives before analysis. researchgate.net

GC coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of trace impurities like δ-hexadecansultone in AOS and detergent products, with detection limits as low as 0.02 mg/kg. researchgate.net The analysis of sultones is critical as they are considered potential skin sensitizers. researchgate.net

Spectroscopic and Spectrometric Approaches

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Quantitative Determination

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid, non-destructive technique that has been successfully applied to the quantitative analysis of AOS in commercial products like liquid detergents. researchgate.net This method offers significant advantages, including minimal sample preparation, reduced sample consumption, and a high analytical throughput. researchgate.net

For quantitative measurements, a calibration model is built using standards of known concentrations. The absorbance at specific infrared bands characteristic of the AOS is then used to determine its concentration in unknown samples. chula.ac.th Studies have demonstrated that a multicommutation ATR-FTIR procedure can achieve a mean precision of 0.3% RSD for the determination of AOS in the 7.52% to 9.52% (w/w) range, with results typically within a 0.5% (w/w) error margin. researchgate.net

Table 2: Performance of ATR-FTIR for AOS Quantification in Detergents

| Parameter | Value |

|---|---|

| Sample Consumption | 96 µL per 100 determinations |

| Analytical Throughput | 23 samples per hour |

| Concentration Range | 7.52% to 9.52% (w/w) |

| Mean Precision (RSD) | 0.3% |

| Error Range | ~0.5% (w/w) |

This table highlights the key performance indicators of a multicommutation ATR-FTIR method for AOS analysis. researchgate.net

General Infrared (IR) Spectroscopy for Structural Characterization

General Infrared (IR) spectroscopy is a fundamental tool for the structural characterization of AOS. The vibrational spectrum of a molecule is unique and acts as a fingerprint, allowing for the identification of functional groups present in the sample. wiley.comlibretexts.org In AOS, IR spectroscopy can confirm the presence of key structural features such as:

S-O stretching vibrations from the sulfonate group.

O-H stretching vibrations from the hydroxyl group in hydroxyalkane sulfonates.

C=C stretching vibrations from the double bond in alkene sulfonates.

C-H stretching and bending vibrations from the alkyl backbone. researchgate.net

By comparing the IR spectrum of an AOS sample to reference spectra, one can confirm its identity and gain insights into its composition. wiley.com This technique is instrumental in monitoring the sulfonation reaction and the subsequent hydrolysis step, which converts intermediate sultones into the final alkene and hydroxyalkane sulfonates. researchgate.net

Electrochemical and Surface Analysis Techniques

Electrochemical and surface analysis techniques are employed to understand the interfacial behavior and electrochemical properties of AOS, which are critical for many of its applications.

Anionic surfactants like AOS have been used to modify electrodes for electrochemical studies. For instance, a sodium alpha-olefin sulfonate (SAOS) modified carbon paste electrode has been shown to exhibit a significant electrochemical response towards the analysis of compounds like Bisphenol-A. sid.ir The modification of the electrode surface with AOS can enhance the electrocatalytic activity and improve the sensitivity and selectivity of the analysis. sid.iromicsonline.org

Surface analysis techniques, such as surface tension measurements, are used to study the behavior of AOS at interfaces. The surface tension of AOS solutions is influenced by factors like concentration and the presence of inorganic salts. researchgate.netpsgraw.com These studies are crucial for understanding the foaming, wetting, and emulsifying properties of AOS. researchgate.net Surface dilational rheology, which measures the viscoelastic properties of the adsorbed surfactant layer at an interface, provides further insights into foam stability. researchgate.net

Differential Pulse Voltammetry and Cyclic Voltammetry in Sensor Applications

Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are powerful electroanalytical techniques employed to investigate the properties and performance of AOS-modified electrochemical sensors. researchgate.netinternationaljournalcorner.com These methods are particularly valuable for studying the electrocatalytic behavior of sensors designed for the detection of various chemical and biological molecules. researchgate.netomicsonline.org

In these applications, AOS is typically used as a modifier on the surface of a carbon paste electrode (CPE). internationaljournalcorner.comsid.ir The surfactant enhances the electrochemical response, improving the sensitivity and selectivity of the sensor. internationaljournalcorner.comsid.ir CV is used to study the general electrochemical behavior, including the reversibility of redox processes and the influence of parameters like pH and scan rate on the analyte's signal. researchgate.netinternationaljournalcorner.com For instance, studies have shown that AOS-modified electrodes can significantly increase the oxidation peak currents for analytes like adrenaline, paracetamol, and terbutaline (B1683087) sulfate compared to bare electrodes. researchgate.netinternationaljournalcorner.com

DPV, known for its high sensitivity and ability to discriminate against background currents, is often used for the quantitative determination of target analytes at low concentrations. numberanalytics.commaciassensors.com By measuring the current just before and at the end of a potential pulse, DPV enhances the signal-to-noise ratio, making it ideal for trace analysis. numberanalytics.commaciassensors.com Research has demonstrated the fabrication of novel electrochemical sensors based on sodium alpha-olefin sulfonate for the sensitive and selective determination of adrenaline and paracetamol, with the electrode process being adsorption-controlled. researchgate.net The lower detection limits for adrenaline and paracetamol using an AOS-modified sensor were found to be 0.14 µM and 0.32 µM, respectively. researchgate.net Another study on an AOS-modified CPE for terbutaline sulfate determination reported a limit of detection (LOD) of 0.638 µM. internationaljournalcorner.com

Table 1: Performance of AOS-Modified Electrodes in Sensor Applications

| Analyte | Analytical Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Adrenaline (ADN) | DPV | 0.14 µM | researchgate.net |

| Paracetamol (PA) | DPV | 0.32 µM | researchgate.net |

| Terbutaline Sulfate (TBS) | DPV | 0.638 µM | internationaljournalcorner.com |

| Bisphenol-A (BPA) | CV | 1.46 µM | sid.ir |

| Folic Acid (FA) | CV | 28.8 µM | omicsonline.org |

Field Emission Scanning Electron Microscopy (FESEM) for Surface Characterization of AOS-modified materials

Field Emission Scanning Electron Microscopy (FESEM) is an essential high-resolution imaging technique used to characterize the surface topography and morphology of materials. ceric-eric.eu In the context of AOS, FESEM is employed to visualize the surface of AOS-modified electrodes and compare them to unmodified electrodes. researchgate.net

FESEM provides clearer and less electrostatically distorted images with significantly better spatial resolution (down to 0.6-1.5 nanometers) than conventional Scanning Electron Microscopy (SEM). ceric-eric.euukm.my This allows for detailed examination of the microstructure of the electrode surface. The technique works by scanning the sample with a focused beam of electrons from a field emission source, and the resulting signals (primarily secondary electrons) are used to create an image of the surface. ceric-eric.eu

Studies involving AOS-modified carbon paste electrodes use FESEM to confirm the successful modification of the electrode surface. researchgate.net The images can reveal changes in surface texture, such as increased roughness or the presence of a distinct coating layer, which can be correlated with the enhanced electrochemical performance observed in voltammetric experiments. sid.irsid.ir This morphological information is vital for understanding how the surfactant facilitates the electron transfer process at the electrode-solution interface. sid.ir The ability of FESEM to operate at low accelerating voltages reduces sample charging and damage, making it suitable for analyzing surfactant-coated materials. ukm.my

Other Analytical Methods

Beyond advanced electrochemical and imaging techniques, several established chemical analysis methods are routinely used for the quantification and characterization of AOS.

Potentiometric Titrimetry for Acid Functionalities

Potentiometric titration is a widely used method for the analysis of ionic surfactants, including AOS. metrohm.cominfinitalab.com The ASTM D6173 standard test method specifically outlines a potentiometric titration procedure for determining the active matter in several anionic surfactants, including alpha-olefin sulfonate. infinitalab.com This method involves dissolving the AOS sample in water, adjusting the pH, and titrating it with a standard cationic titrant, such as Hyamine®. infinitalab.com The endpoint is detected by a surfactant-specific electrode, which responds to the excess titrant after all the anionic surfactant has been complexed, resulting in a sharp potential change. infinitalab.com

This technique can also be applied to determine specific functionalities. For instance, by adjusting the pH of the solution, it is possible to selectively titrate different acidic groups. metrohm.com In the analysis of sulfonates, the sample is typically acidified to a pH of 3.0 before titration. metrohm.com Potentiometric titration is also used to quantify inorganic impurities, such as sodium sulfate, that may be present in commercial AOS formulations. googleapis.com

Colorimetric Methods (e.g., MBAS method) for AOS Analysis

Colorimetric methods offer a simpler, yet effective, means of quantifying anionic surfactants like AOS. cleaninginstitute.org The most common of these is the Methylene (B1212753) Blue Active Substances (MBAS) method. alsenvironmental.co.ukwikipedia.org This procedure is based on the formation of an ion pair between the anionic sulfonate group of AOS and the cationic methylene blue dye. alsenvironmental.co.ukwikipedia.org

The resulting blue-colored complex is extracted from the aqueous phase into an organic solvent, typically chloroform. alsenvironmental.co.uk The intensity of the blue color in the organic layer, which is proportional to the concentration of the anionic surfactant, is then measured spectrophotometrically at a wavelength of approximately 652 nm. alsenvironmental.co.uk The MBAS method is a useful tool for estimating the total anionic surfactant content in various samples. cleaninginstitute.orgalsenvironmental.co.uk However, it is a non-specific method, as other methylene blue active substances, such as other organic sulfates, sulfonates, and carboxylates, can interfere with the measurement. wikipedia.orgnemi.gov Despite this, reports indicate good reproducibility with the MBAS method for determining AOS at concentrations around 0.8 µg/mL. cleaninginstitute.org

Validation and Performance Metrics of Analytical Methods (e.g., linearity, LOD, LOQ, recovery, precision, accuracy)

The validation of any analytical procedure is essential to demonstrate its suitability for a specific purpose. europa.eu Key performance metrics, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, precision, and accuracy, are established to ensure the reliability of the results. bvsalud.orgscielo.br

For the analysis of Sodium C14-16 Olefin Sulfonate, various analytical methods have been developed and validated. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) has been used for AOS analysis, demonstrating a correlation coefficient of 0.9940 for its calibration curve. foodengprog.org Another study using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for quantifying sodium C14-16 olefin sulfonate in dishwashing detergents reported a correlation coefficient greater than 0.98. nih.gov

Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is often assessed through recovery studies on spiked samples. foodengprog.orgaoac.org The LOD is the lowest analyte concentration that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. bsmrau.edu.bd

Table 2: Validation and Performance Metrics for AOS Analytical Methods

| Method | Parameter | Value | Reference |

|---|---|---|---|

| HPLC-ELSD | Linearity (Correlation Coefficient) | 0.9940 | foodengprog.org |

| HPLC-ELSD | LOD (for AOS C14) | 16.55 mg/L | foodengprog.org |

| HPLC-ELSD | LOQ (for AOS C14) | 21.83 mg/L | foodengprog.org |

| HPLC-ELSD | Recovery (for AOS C14) | 96.11% | foodengprog.org |

| HPLC-ELSD | Precision (RSD for AOS C14) | 0.10% | foodengprog.org |

| UPLC-MS | Linearity (Correlation Coefficient) | > 0.98 | nih.gov |

| UPLC-MS | LOD | 0.43 - 8.0 µg/mL* | nih.gov |

| UPLC-MS | LOQ | 1.42 - 26.4 µg/mL* | nih.gov |

| UPLC-MS | Recovery | 84 - 115% | nih.gov |

| UPLC-MS | Precision (RSD) | 1.72% - 11.70% | nih.gov |

| Multicommutation ATR-FTIR | Precision (RSD) | 0.3% | researchgate.net |

| Multicommutation ATR-FTIR | Recovery | ~100% | researchgate.net |

*Range reported for 11 different surfactants including Sodium C14-16 Olefin Sulfonate.

These validation data confirm that robust and reliable methods are available for the accurate and precise quantification of AOS in various products. foodengprog.orgnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Adrenaline |

| Alpha Olefin Sulfonate (AOS) |

| Bisphenol-A |

| Carbon |

| Chloroform |

| Cyclic Voltammetry |

| Differential Pulse Voltammetry |

| Folic Acid |

| Hyamine® |

| Methylene Blue |

| Paracetamol |

| Sodium C14-16 Olefin Sulfonate |

| Sodium Sulfate |

Interfacial and Colloidal Chemistry of Alpha Olefin Sulfonates

Mechanisms of Interfacial Tension Reduction

The primary mechanism by which Alpha Olefin Sulfonates reduce interfacial tension (IFT) is through their adsorption at the interface between two immiscible or partially miscible phases, such as oil and water. The amphiphilic nature of AOS molecules drives them to align at the interface, with the hydrophobic tail extending into the oil phase and the hydrophilic head group remaining in the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of the bulk phases, leading to a significant decrease in the energy required to maintain the interface, which manifests as a reduction in IFT. mdpi.com

The effectiveness of IFT reduction is a key factor in many applications, such as enhanced oil recovery (EOR), where lowering the oil-water IFT to ultra-low values (typically < 0.001 mN/m) is necessary to mobilize trapped oil. utp.edu.my The presence of AOS molecules at the interface reduces the capillary forces that trap oil in the porous media of a reservoir. psgraw.com Studies have shown that the structure of the AOS, particularly the length of the alkyl chain, influences its efficiency in reducing surface tension. tandfonline.com Furthermore, factors like salinity can impact IFT, with some research indicating that an increase in salt concentration can, in some cases, increase the IFT. utp.edu.my

Micellization Behavior and Critical Micelle Concentration Studies

In an aqueous solution, once the concentration of AOS reaches a specific threshold, the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This threshold is called the Critical Micelle Concentration (CMC). utp.edu.my Below the CMC, the surfactants exist primarily as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface. researchgate.netpsgraw.com

The CMC is a fundamental property of a surfactant and is influenced by several factors:

Alkyl Chain Length: The CMC of AOS decreases as the length of the hydrophobic alkyl chain increases. A longer chain makes the surfactant less soluble in water, promoting micelle formation at lower concentrations. tandfonline.comresearchgate.net

Salinity: The addition of electrolytes (salts) like sodium chloride (NaCl) to an anionic surfactant solution like AOS typically lowers the CMC. publicationslist.orgnih.gov The salt ions shield the electrostatic repulsion between the negatively charged hydrophilic head groups, making it easier for them to aggregate into micelles. psgraw.com

Temperature: Temperature can have a complex effect on the CMC. For anionic surfactants, the CMC may decrease initially with increasing temperature and then increase. scite.ai

Additives: The presence of other substances, such as amino acids, can also influence the CMC, often by affecting the electrostatic interactions and hydrophobicity of the system. scite.ai

Research has determined the CMC for various AOS systems under different conditions. For instance, one study identified a CMC of 0.05 wt% for an AOS solution. researchgate.net Another study reported that for a specific AOS, the CMC was 8 mM in the absence of salt, which decreased to 2 mM in a 0.1 M NaCl solution. nih.gov

| NaCl Concentration (M) | CMC (mM) | Source |

|---|---|---|

| 0 (No Salt) | 8 | nih.gov |

| 0.01 | 8 | nih.gov |

| 0.025 | 8 | nih.gov |

| 0.05 | 5 | nih.gov |

| 0.1 | 2 | nih.gov |

Formation and Stability of Microemulsion Systems

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. analis.com.my Unlike macroemulsions, they form spontaneously under the right conditions and are characterized by ultra-low interfacial tension between the micro-domains of oil and water. utp.edu.myanalis.com.my Alpha Olefin Sulfonates are effective in forming such systems. The stability and type of microemulsion formed are highly dependent on factors like salinity, temperature, and the concentrations of the components. researchgate.net

Microemulsions are often classified into three types according to the Winsor classification system (Type I, II, and III). utp.edu.my Winsor Type I consists of an oil-in-water microemulsion in equilibrium with an excess oil phase. Winsor Type II is a water-in-oil microemulsion in equilibrium with an excess water phase. The Winsor Type III, or middle-phase microemulsion, is of particular interest for applications like EOR because it coexists with both excess oil and water phases, and it is at this point that the IFT reaches an ultra-low value. utp.edu.myresearchgate.net

The development of a stable Winsor Type-III microemulsion requires careful optimization of formulation parameters. Studies have focused on finding the optimal salinity, surfactant concentration, and co-surfactant concentration to achieve a robust middle phase. For example, one investigation found that an optimized formulation for an AOS-based system consisted of 3 wt% salinity and 1 wt% AOS, which produced the widest range of the Winsor Type-III phase. researchgate.netresearchgate.netmohe.gov.my

Co-surfactants and co-solvents play a crucial role in the formation and stability of microemulsions. wisdomlib.org They are typically short-to-medium chain alcohols or non-ionic surfactants that partition into the surfactant film at the oil-water interface. analis.com.mymohe.gov.my Their primary functions include:

Increasing Interfacial Fluidity: They disrupt the formation of rigid, liquid-crystalline structures at the interface that could otherwise prevent microemulsion formation. analis.com.my

Adjusting Surfactant Curvature: They modify the packing of surfactant molecules, allowing for the transition between different microemulsion types. analis.com.my

Enhancing Solubility: They can improve the solubility of the primary surfactant in the oil or water phase.

Winsor Type-III Microemulsion Development and Optimization

Adsorption Phenomena of AOS on Solid Surfaces and Porous Media

The adsorption of surfactants onto solid surfaces is a critical phenomenon, particularly in applications involving flow through porous media like sandstone reservoirs. rice.edu Adsorption leads to the loss of surfactant from the solution, which can be a major economic concern and can hinder the effectiveness of the process. onepetro.orgd-nb.info Alpha Olefin Sulfonates are known for having comparatively lower adsorption on sandstone compared to some other surfactant types. publicationslist.org The adsorption process is typically modeled using adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of surfactant on the solid surface. rice.edu

Research indicates that interactions between the surfactant and the rock surface can be complex. For example, crude oil components deposited on a rock surface can increase surfactant adsorption through hydrophobic interactions. rice.edu Subsequently, as surfactant concentration increases, micelles can solubilize these components, leading to the release of some of the adsorbed surfactant. rice.edu

The extent of AOS adsorption is significantly influenced by the physicochemical conditions of the system.

Salinity: The adsorption of anionic surfactants like AOS on negatively charged surfaces such as silica (B1680970) or clays (B1170129) (like kaolinite) is generally low in low-salinity water. However, adsorption tends to increase as salinity increases. onepetro.orgredalyc.orgonepetro.org The presence of salt cations, especially divalent cations like Ca²⁺, screens the electrostatic repulsion between the anionic sulfonate head groups and the negatively charged sites on the rock surface, thereby promoting adsorption. onepetro.org Some studies have found that AOS adsorption isotherms remain relatively unchanged with increasing NaCl concentration up to a certain point, but the presence of divalent ions can have a more specific and pronounced effect. redalyc.orgonepetro.org

Temperature: Surfactant adsorption is generally an exothermic process. Consequently, an increase in temperature typically leads to a decrease in surfactant adsorption. redalyc.org Studies have shown a significant reduction in the adsorption of AOS on surfaces as the temperature is raised from 50°C to 150°C, which is advantageous for high-temperature reservoir applications. redalyc.org

pH: The pH of the aqueous solution can affect both the charge of the surfactant and the surface charge of the solid adsorbent, thereby influencing adsorption. Maintaining an alkaline pH can be a measure to stabilize AOS solutions, as oxidation of some components can lead to a decrease in pH. onepetro.org The specific impact of pH on AOS adsorption depends on the mineralogy of the solid surface.

| Parameter | Influence on Adsorption | Mechanism/Reason | Source |

|---|---|---|---|

| Salinity (esp. divalent cations) | Increases | Charge screening reduces electrostatic repulsion between anionic surfactant and negative rock surface. | onepetro.orgredalyc.orgonepetro.org |

| Temperature | Decreases | Adsorption is typically an exothermic process. | redalyc.org |

| pH | Variable | Affects the surface charge of the rock and potentially surfactant stability. | onepetro.orgacs.org |

Interaction with Reservoir Rocks and Wettability Alteration Mechanisms

Alpha Olefin Sulfonates (AOS) are recognized for their ability to interact with reservoir rocks and alter their wettability, a crucial factor in enhanced oil recovery (EOR). The primary mechanism involves the adsorption of AOS molecules onto the rock surface. Due to their anionic nature, AOS surfactants exhibit a low tendency to adsorb on negatively charged reservoir rocks like sandstone, which is advantageous for propagation through the reservoir. publicationslist.orggoogle.com

The interaction of AOS with carbonate reservoir rocks, which can be positively or neutrally charged, is more complex. In these scenarios, AOS can alter the wettability from oil-wet to water-wet. This change is desirable as it helps to release trapped oil. The process is driven by the adsorption of the anionic sulfonate head group onto the rock surface, which then presents the hydrophobic tail to the surrounding water, effectively creating a more water-attracting surface. osti.gov The addition of alkalis like sodium carbonate can suppress the adsorption of AOS on carbonate rocks, further enhancing its effectiveness. osti.gov

Studies have demonstrated significant wettability alteration using AOS. For instance, the addition of AOS to a brine solution can drastically change the contact angle of an oil droplet on a rock surface. Research has shown that in the presence of SiO2 nanoparticles, an AOS surfactant solution can alter the rock wettability from oil-wet (contact angle of 110°) to strongly water-wet (contact angle of 18°). mdpi.com This synergistic effect with nanoparticles highlights a key area of research for improving EOR processes. mdpi.comresearchgate.net The reduction of interfacial tension between oil and water by AOS is another critical mechanism that facilitates the mobilization of oil trapped in the porous rock structure. google.comutp.edu.my

| System | Initial Wettability (Contact Angle) | Final Wettability (Contact Angle) | Reference |

| AOS with SiO₂ Nanoparticles | Oil-wet (110°) | Strongly water-wet (18°) | mdpi.com |

| SiO₂ Nanofluid alone | Oil-wet (121°) | Water-wet (59°) | mdpi.com |

| AOS with Sodium Carbonate on Calcite | Oil-wet | Preferentially water-wet | osti.gov |

Foaming Characteristics and Foam Stability Mechanisms

Alpha Olefin Sulfonates are well-regarded for their excellent foaming properties, including high foamability and foam stability, which are beneficial in applications like EOR and fire-fighting foams. atamanchemicals.comatamankimya.comatamanchemicals.com The stability of the foam is governed by several factors, including surface tension, the rheology of the interfacial film, and the ability of the surfactant to mitigate bubble coalescence and disproportionation. psgraw.comresearchgate.net

The mechanism behind AOS-stabilized foams involves the formation of a resilient film at the gas-liquid interface. psgraw.com The stability of these foam films can be influenced by the presence of electrolytes. For example, while sodium ions can reduce the foam composite index (FCI) of AOS, calcium ions have been shown to enhance it at low concentrations. psgraw.com The presence of oil generally has a detrimental effect on foam stability, though C14-16 AOS has demonstrated good foam stability in the presence of certain oils. researchgate.net

The stability of AOS foams can be significantly enhanced through synergistic interactions with other substances. Co-surfactants, such as zwitterionic surfactants like alkylamidopropyl betaines, can form supramolecular complexes with AOS, leading to more stable foams, especially in high-salinity and high-temperature conditions. google.com Polymers like partially hydrolyzed polyacrylamide (HPAM) and xanthan gum also improve foam stability by increasing the viscosity of the liquid phase, which slows the drainage of liquid from the foam lamellae. google.comresearchgate.net

| Additive to AOS Solution | Effect on Foam Stability | Reference |

| Calcium Ions (low concentration) | Increases Foam Composite Index | psgraw.com |

| Sodium Ions | Reduces Foam Composite Index | psgraw.com |

| Alkylamidopropyl Betaines | Enhanced stability through supramolecular complexes | google.com |

| Partially Hydrolyzed Polyacrylamide (HPAM) | Improved stability and viscosity | google.comresearchgate.net |

| Xanthan Gum | Improved stability and viscosity | google.comresearchgate.net |

| Clay Particles | Increased stability by forming a network structure | researchgate.net |

| Silica Nanoparticles | Greatly improved stability | taylorandfrancis.compsgraw.com |

Rheological Properties and Viscosity Modifications in Solution

The rheological properties of Alpha Olefin Sulfonate solutions are critical for their application in various industrial processes. AOS itself can act as a slight viscosity enhancer. stppgroup.commakingcosmetics.com The viscosity of aqueous AOS solutions, particularly at high concentrations (30-60%), can be significantly reduced by the addition of water-soluble inorganic halide salts like sodium chloride. google.comgoogle.com This effect is useful in manufacturing and for creating more pourable and pumpable liquid detergent formulations. google.com

The viscoelasticity of the surfactant film at the gas-liquid interface is a key rheological parameter influencing foam stability. For AOS, the elastic component of the surface dilational rheology is typically dominant over the viscous component. psgraw.com The addition of certain ions can modify these properties; for instance, calcium ions can enhance the surface dilational viscoelasticity of AOS solutions. psgraw.com

In the context of EOR, the interaction of AOS with polymers can significantly modify the solution's viscosity. The formation of surfactant-polymer complexes between anionic AOS and nonionic polymers can lead to an increase in the solution's viscosity. researchgate.net This viscosity enhancement is beneficial for improving the mobility control of gas flooding processes in oil reservoirs. google.com The table below shows the effect of temperature on the viscosity of a high active C14-18 AOS paste.

| Temperature (°C) | Apparent Viscosity (at a given shear rate) | Reference |

| (Not specified, but lower) | Higher | scribd.com |

| (Not specified, but higher) | Lower | scribd.com |

Note: The reference indicates that viscosity follows a power-law relationship with shear rate and generally decreases with increasing temperature for C14-18 AOS, though a minimum was not observed in the tested range.

Interactions with Polymers and Nanoparticles in Solution

The performance of Alpha Olefin Sulfonates can be significantly augmented through interactions with polymers and nanoparticles in solution. These interactions are leveraged to enhance properties like viscosity, foam stability, and interfacial activity for specific applications, most notably in enhanced oil recovery.

Interactions with Polymers: Anionic surfactants like AOS can associate with nonionic polymers such as polyethylene (B3416737) glycol, polyvinyl pyrrolidone, and cellulose (B213188) derivatives. researchgate.net This interaction can lead to the formation of surfactant-polymer complexes, which can increase the solution's viscosity and improve foamability and emulsifying properties. researchgate.net The binding of AOS to polymers like gelatin has also been studied, revealing electrostatic binding to the polypeptide chain. nih.gov In EOR applications, combining AOS with polymers like hydrolyzed polyacrylamide (HPAM) or xanthan gum improves the stability and viscosity of foams, which is crucial for mobility control in gas flooding. google.com

Interactions with Nanoparticles: The addition of nanoparticles to AOS solutions has been shown to create synergistic effects that are highly beneficial for EOR. Nanoparticles, such as silica (SiO₂) and various metal oxides, can adsorb at the gas-liquid or oil-water interface, often alongside the surfactant molecules. mdpi.comtaylorandfrancis.com This co-adsorption can lead to a more significant reduction in interfacial tension (IFT) and enhanced foam stability. mdpi.comonepetro.org For example, adding SiO₂ nanoparticles to an AOS solution can reduce the IFT further than either component alone and can form a protective layer on bubbles, making the foam more stable. mdpi.compsgraw.com The electrostatic interaction between nanoparticles and the anionic head of the AOS can transform hydrophilic particles into more surface-active entities, which then stabilize bubbles. onepetro.org

| Interacting Species | System | Observed Effect | Reference |

| Nonionic Polymers (e.g., Polyethylene Glycol) | AOS Solution | Formation of surfactant-polymer complexes, increased viscosity and foamability. | researchgate.net |

| Gelatin | AOS Solution | Electrostatic binding, formation of gelatin-AOS micelle complexes. | nih.gov |

| Hydrolyzed Polyacrylamide (HPAM) | AOS Foam | Increased foam stability and viscosity. | google.comresearchgate.net |

| SiO₂ Nanoparticles | AOS Solution | Synergistic reduction in IFT, alteration of rock wettability from oil-wet to strongly water-wet. | mdpi.com |

| SiO₂ Nanoparticles | AOS Foam | Enhanced foam stability due to nanoparticle adsorption on bubble surfaces. | taylorandfrancis.compsgraw.com |

| Iron Oxide Nanoparticles | AOS Foam | Improved foam stability through electrostatic interaction and particle adsorption at the interface. | onepetro.org |

Environmental Fate and Biogeochemical Degradation of Alpha Olefin Sulfonates

Biodegradation Pathways and Kinetics

The biodegradability of Alpha Olefin Sulfonates is a key factor in their environmental assessment. Extensive research has been conducted to understand their degradation under different environmental conditions.

Alpha Olefin Sulfonates are considered to be readily biodegradable under aerobic conditions. researchgate.netnih.gov Laboratory studies have consistently demonstrated their rapid and extensive degradation by microorganisms.

Published data indicates that the primary biodegradation of AOS can reach 100% within 3 to 5 days in laboratory settings. daltosur.com Studies using standardized methods, such as those from the European Organization for Economic Cooperation and Development (OECD), have shown that AOS undergo significant biodegradation in both freshwater and seawater, with over 70% degradation occurring in 28 days. daltosur.com For instance, one study using the OECD 301B method found a specific AOS product to be "readily biodegradable," achieving over 80% biodegradation in 28 days. daltosur.com

The rate of aerobic biodegradation is influenced by factors such as temperature. For example, the degradation of C15-18 AOS in river water was complete within 2-5 days at temperatures ranging from 15-27°C. cleaninginstitute.org However, at a lower temperature of 10°C, approximately 75% degradation was observed after 9 days. cleaninginstitute.org The alkyl chain length of the AOS molecule also affects the rate of ultimate biodegradation. cleaninginstitute.org

Table 1: Aerobic Biodegradation of Alpha Olefin Sulfonates

| Test Condition | Chain Length | Degradation | Time Frame | Reference |

|---|---|---|---|---|

| Laboratory Conditions | Not Specified | 100% (Primary) | 3-5 days | daltosur.com |

| OECD 301 B, C, D | Not Specified | >70% | 28 days | daltosur.com |

| OECD 301 B | Not Specified | >80% | 28 days | daltosur.com |

| River Water (15-27°C) | C15-18 | 100% | 2-5 days | cleaninginstitute.org |

| River Water (10°C) | C15-18 | ~75% | 9 days | cleaninginstitute.org |

In contrast to their rapid aerobic degradation, Alpha Olefin Sulfonates exhibit limited mineralization under anaerobic conditions. researchgate.netnih.gov While some primary biodegradation occurs, complete breakdown to inorganic products like methane (B114726) and carbon dioxide is not typically observed in laboratory anaerobic digesters. researchgate.netnih.gov

One study reported that C15-18 AOS showed 31% degradation when anaerobic sludge was used as the inoculum. cleaninginstitute.org With anaerobic sludge from a septic tank, the degradation was slightly higher at 43% after 28 days. cleaninginstitute.org It is important to note that despite the limited mineralization, AOS have not been found to significantly inhibit methanogenic activity at concentrations expected in real anaerobic digesters. researchgate.netnih.gov

Table 2: Anaerobic Biodegradation of Alpha Olefin Sulfonates

| Chain Length | Inoculum | Degradation | Time Frame | Reference |

|---|---|---|---|---|

| C15-18 | Anaerobic Sludge | 31% | Not Specified | cleaninginstitute.org |

| C15-18 | Septic Tank Anaerobic Sludge | 43% | 28 days | cleaninginstitute.org |

| C14–C16 | Not Specified | 0% (Mineralization) | 70 days | nih.gov |

The proposed biodegradation pathway for Alpha Olefin Sulfonates is similar to that of alkane sulfonates. cleaninginstitute.org The initial step is believed to involve the formation of a bisulfite and an unsaturated aldehyde. cleaninginstitute.org This is followed by the oxidation of the aldehyde to a carboxylic acid, which is then ultimately biodegraded through β-oxidation. cleaninginstitute.org This process leads to an early loss of the surfactant properties and, consequently, a reduction in its toxicity. cleaninginstitute.org

Commercial AOS products are typically mixtures of alkene sulfonates and hydroxyalkane sulfonates. ataman-chemicals.com The biodegradation pathways for these complex mixtures are not yet fully defined, though they are known to be readily biodegraded. cleaninginstitute.org

Anaerobic Biodegradation Characteristics

Environmental Distribution and Persistence in Aquatic Systems

The widespread use of AOS in consumer products means they are primarily released into the environment through wastewater. nih.gov Their behavior and persistence in aquatic systems, including wastewater treatment plants and natural water bodies, are therefore of significant interest.

Alpha Olefin Sulfonates are effectively removed in wastewater treatment plants (WWTPs). researchgate.netataman-chemicals.comoecd.org A one-year study of a sewage treatment plant found that an average AOS level of approximately 2% in the incoming waste stream was completely removed following activated sludge treatment. daltosur.comataman-chemicals.com This high removal rate is primarily attributed to their rapid aerobic biodegradation. researchgate.netoecd.org

Once in natural water bodies, the degradation of AOS continues to be rapid under aerobic conditions. nih.gov As mentioned earlier, studies in river water have shown complete degradation within a few days at typical environmental temperatures. cleaninginstitute.org For instance, the degradation of C15-18 AOS in water from the Tama River in Japan was complete within 2-5 days at temperatures between 15-27°C. cleaninginstitute.org Another study using water from the same river found that an initial concentration of 20 mg/L of AOS was undetectable after three days. cleaninginstitute.org

Monitoring data from 2004 for α-olefin sulfonates (sum of C14 to C18) in surface waters showed a maximum concentration of 0.16 µg/l, indicating low environmental persistence. oecd.org

Fate in Wastewater Treatment Plants (e.g., sewage treatment plants)

Environmental Monitoring and Measurement in Various Matrices

The primary route for Alpha Olefin Sulfonates to enter the environment is through wastewater following the use of consumer and industrial products. canada.ca Monitoring their presence in various environmental matrices is crucial for assessing potential ecological exposure and impact.

Although specific monitoring programs for AOS are not consistently implemented in the U.S. or Europe, they are often included in the broader category of anionic surfactants measured using the Methylene (B1212753) Blue Active Substances (MBAS) method. cleaninginstitute.org However, more specific analytical techniques are required for detailed environmental concentration studies.

Limited but informative monitoring studies have provided insights into the levels of AOS in the environment. For instance, α-olefin sulfonates have been measured in river water, with one study reporting a median concentration of 0.04 µg/L across seven locations in four different rivers. canada.ca In wastewater treatment plants, which are the main entry point of these surfactants into the aquatic environment, AOS has been shown to be effectively removed. cleaninginstitute.orgnih.gov Studies have indicated that influent sewage containing AOS can be completely cleared of the substance during its passage through a treatment plant. cleaninginstitute.org

The following table summarizes findings from environmental monitoring studies for alpha olefin sulfonates and related surfactants.

| Environmental Matrix | Substance | Concentration | Source |

| Raw Sewage | Alkyl Sulfates & α-Olefin Sulfonates | Not specified | canada.ca |

| Wastewater Treatment Plant Effluent | Alkyl Sulfates | Below 10 µg/L | canada.ca |

| Receiving Surface Waters | Alkyl Sulfates | Mostly below 5 µg/L (max of 10.2 µg/L) | canada.ca |

| River Water | α-Olefin Sulfonates | Median of 0.04 µg/L | canada.ca |

| Sediments | Alkyl Sulfates | 0.021 to 0.0035 mg/kg dry weight | canada.ca |

It is important to note that due to their chemical nature as anionic surfactants, AOS are not expected to volatilize from water or soil surfaces. canada.ca Their primary environmental compartments of concern are water and sediment.

Considerations for Environmental Sustainability in AOS Production and Application

The environmental sustainability of chemical products is a growing concern for consumers, manufacturers, and regulatory bodies. cognitivemarketresearch.com Alpha Olefin Sulfonates are often considered a more environmentally favorable alternative to some other surfactants due to their biodegradability and potential for sustainable sourcing. cognitivemarketresearch.commade-in-china.com

Production:

The production process of AOS typically involves the sulfonation of alpha olefins. stppgroup.com These alpha olefins can be derived from petrochemical sources or from renewable resources like natural oils, such as coconut and palm kernel oil. stppgroup.comstppgroup.com The use of renewable feedstocks is a key aspect of the environmental sustainability of AOS. made-in-china.comstppgroup.com Furthermore, advancements in production technology have led to more energy-efficient processes, which helps to reduce the carbon footprint associated with AOS manufacturing. stppgroup.com Recently, there has been a move towards producing bio-based sulfonates, which combine the performance of synthetic alpha olefin sulfonates with the environmental advantages of renewable feedstocks. chemicalprocessing.com

Application and Biodegradability:

A significant factor in the environmental profile of AOS is its ready biodegradability. cleaninginstitute.orgmade-in-china.comchemger.com This means that it is readily broken down by microorganisms in the environment, which reduces its potential for persistence and long-term environmental impact. made-in-china.comchemger.com This characteristic is a primary driver for its use in "green" cleaning formulations and other eco-friendly products. stppgroup.comchemger.com The demand for biodegradable and less toxic surfactants is increasing, positioning AOS as a desirable ingredient in many applications. cognitivemarketresearch.com

The following table outlines the key sustainability aspects of Alpha Olefin Sulfonates:

| Sustainability Aspect | Description | Source(s) |

| Renewable Sourcing | Can be derived from natural oils like palm kernel and coconut oil, reducing reliance on fossil fuels. | stppgroup.comstppgroup.com |

| Energy-Efficient Production | Modern manufacturing processes have a reduced carbon footprint. | stppgroup.com |

| Biodegradability | Readily broken down by microorganisms in the environment, minimizing persistence. | cognitivemarketresearch.commade-in-china.comchemger.com |

| Lower Toxicity | Considered to have a better environmental profile compared to some conventional surfactants. | cognitivemarketresearch.com |

| Green Chemistry | Plays a role in the development of safer and more environmentally friendly chemical products. | stppgroup.com |

The growing consumer and regulatory focus on sustainability is expected to continue to drive the market for AOS and other bio-based surfactants. cognitivemarketresearch.complasticsnewsdirectory.com

Table of Compound Names

| Common Name/Synonym | Chemical Name |

| Alpha Olefin Sulfonate (AOS) | Sodium C14-16 olefin sulfonate |

| Sodium (C14-16) olefin sulfonate | Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts |

| α-Olefin sulfonate | Alkenes, C14-16 alpha-, sulfonated, sodium salts |

| SODIUM A-OLEFIN SULFONATE | |

| Sodium Alpha Olefin Sulphonate |

Application Oriented Research of Alpha Olefin Sulfonates in Advanced Chemical Processes

Enhanced Oil Recovery (EOR) Applications

In the petroleum industry, AOS is a key surfactant in chemical EOR techniques designed to improve oil extraction efficiency from reservoirs. ewg.org Its primary functions are to reduce the interfacial tension between oil and water and to generate stable foams for mobility control, thereby facilitating the displacement of residual oil trapped in porous rock formations. ewg.orgnih.gov

Surfactant-Polymer Flooding Mechanisms and Synergistic Effects with Nanoparticles

Surfactant-Polymer (SP) flooding is an established EOR method where a surfactant like AOS is used to mobilize trapped oil, while a polymer is used to control the mobility of the displacing fluid. sid.ir The addition of nanoparticles to these formulations has been shown to create a synergistic effect that significantly enhances oil recovery. nih.gov

Research into hybrid techniques using AOS, hydrolyzed polyacrylamide (HPAM) polymer, and silicon dioxide (SiO₂) nanoparticles has demonstrated this synergy. nih.gov The nanoparticles contribute to the stability of the chemical slug, reduce interfacial tension, and can alter the wettability of the reservoir rock. nih.govresearchgate.net In core flooding experiments, the combination of SiO₂ nanoparticles with an AOS surfactant and HPAM polymer resulted in a greater increase in oil recovery compared to the surfactant-polymer flood alone. nih.gov For instance, the addition of 0.3 wt% nanoparticles was found to double the mobility reduction factor, a key parameter in improving sweep efficiency. researchgate.net

The mechanism for this enhanced stability involves the nanoparticles becoming trapped in the liquid films (lamellas) and the junctions between foam bubbles (Plateau borders), which slows liquid drainage and bubble coalescence. researchgate.net

| Core Permeability | Flooding Agent | Incremental Oil Recovery (over water flooding) |

|---|---|---|

| Low-Permeability | AOS Surfactant + HPAM Polymer | 24.5% |

| AOS Surfactant + HPAM Polymer + SiO₂ Nanoparticles | 21.6%* | |

| High-Permeability | AOS Surfactant + HPAM Polymer | 34.6% |

| AOS Surfactant + HPAM Polymer + SiO₂ Nanoparticles | 39.4% |

*Note: The lower recovery in low-permeability cores with nanoparticles was attributed to pore throat plugging by the nanoparticles, which increased flow resistance. nih.gov

Foam Generation and Mobility Reduction in Porous Media for EOR

AOS, particularly the C14-C16 variant, is an excellent foaming agent used to generate stable foam in porous media. utep.eduinternationaljournalcorner.com This foam is critical for gas flooding EOR methods, where it functions to reduce the mobility of the injected gas (like CO₂ or nitrogen). internationaljournalcorner.comomicsonline.org By increasing the apparent viscosity of the gas phase, the foam diverts the displacing fluid from high-permeability "thief" zones to unswept, oil-rich zones, thereby improving the volumetric sweep efficiency of the process. internationaljournalcorner.com

The generation of foam in porous media is a complex process that requires the surfactant concentration to be above a certain threshold and for the flow velocity to exceed a critical value. sid.ir The stability of the foam is crucial for its effectiveness. nih.gov Research has shown that AOS can generate stable foams that are essential for controlling gas injection into reservoirs. ewg.org The stability of foams generated with AOS has been quantified using metrics like the Foam Composite Index (FCI), which accounts for both foaming capacity and stability, and by measuring the time it takes for the foam to decay. nih.govrsc.org

| Surfactant Solution | Time for 50% Liquid Drainage (min) | Time for 50% Foam Decay (min) |

|---|---|---|

| 0.6% AOS C14-16 | ~10 | ~18 |

| 1.2% AOS C14-16 | ~15 | ~30 |

| 0.6% AOS C14-16 + 0.6% LMDO | ~25 | ~45 |

| 0.6% AOS C14-16 + 0.6% TX100 | ~22 | ~42 |

Alteration of Oil-Water Interfacial Tension for Improved Oil Displacement

A fundamental mechanism by which surfactants enhance oil recovery is by lowering the interfacial tension (IFT) between the crude oil and the injection water. nih.gov As an anionic surfactant, AOS adsorbs at the oil-water interface, which disrupts the cohesive forces and reduces the IFT. nih.gov This reduction in IFT lowers the capillary pressure, which is the force responsible for trapping a significant amount of oil in the microscopic pores of the reservoir rock. nih.gov By overcoming these capillary forces, the mobilized oil can be more easily displaced by the flooding fluid toward production wells. ewg.org

The effectiveness of AOS in reducing surface tension is influenced by factors such as its concentration and the presence of inorganic salts in the formation water. nih.gov Studies have shown that both sodium and calcium salts can lead to a decrease in the surface tension of AOS solutions. nih.gov

| Property | Effect of Sodium Ions (Na+) | Effect of Calcium Ions (Ca2+) |

|---|---|---|

| Surface Tension | Decrease | Decrease |

| Critical Micelle Concentration (CMC) | Decrease | Decrease |

| Surface Dilational Viscoelasticity (E) | Decrease | Increase |

| Foam Composite Index (FCI) | Decrease | Increase to a maximum |

Electrochemical Sensor Technology

The unique surface-active properties of Alpha Olefin Sulfonates have also been leveraged in the field of electrochemical sensor technology. By modifying electrode surfaces, AOS can enhance the sensitivity and selectivity of sensors for detecting various chemical and biological analytes. rsc.org

Fabrication of AOS-Anchored Carbon Paste Electrodes

AOS-modified carbon paste electrodes (CPEs) are typically fabricated using a straightforward immobilization technique. utep.edu The process begins with the preparation of a bare carbon paste electrode (BCPE), which involves hand-mixing graphite (B72142) powder with a binder like paraffin (B1166041) oil to form a homogenous paste. ewg.org This paste is then packed into an electrode cavity. ewg.org

To create the AOS-anchored electrode, a small, optimized volume of Sodium Alpha Olefin Sulfonate (SAOS) solution is immobilized on the surface of the bare CPE. ewg.org The electrode is allowed to dry for a short period, resulting in a surfactant-modified surface ready for electrochemical analysis. ewg.orgutep.edu This modification alters the properties of the electrode/solution interface, which is key to its enhanced sensing performance. rsc.org

Electrochemical Catalytic Behavior and Sensing Mechanisms for Target Analytes

AOS-modified carbon paste electrodes exhibit significant electrocatalytic activity towards various analytes. utep.edu Compared to unmodified electrodes, the SAOS-modified CPE shows a substantial enhancement in the peak current and a lowering of the peak potential for analytes such as Bisphenol-A, Folic Acid, Dopamine, and Paracetamol. nih.govutep.edu This indicates that the surfactant layer facilitates a more efficient electron transfer process between the analyte and the electrode surface. utep.edu

The primary sensing mechanism involves the unique structure of the surfactant, which contains both hydrophobic and hydrophilic segments. This structure allows the surfactant to form a film on the electrode, which can pre-concentrate the analyte at the surface through a synergistic adsorption mechanism. rsc.org This enhanced adsorption facilitates the electron transfer, leading to a stronger electrochemical signal. rsc.org The electrode process at these modified sensors is often found to be controlled by diffusion or a combination of adsorption and diffusion. nih.gov The enhanced sensitivity and selectivity have resulted in low detection limits for several important compounds. nih.govutep.edu

| Target Analyte | Lower Limit of Detection (LOD) | Reference |

|---|---|---|

| Adrenaline (ADN) | 0.14 µM | nih.gov |

| Paracetamol (PA) | 0.32 µM | nih.gov |

| Paracetamol (PA) | 3.8 µM | |

| Bisphenol-A (BPA) | 1.46 µM | utep.edu |

| Terbutaline (B1683087) Sulfate (B86663) (TBS) | 0.6 µM | rsc.org |

Compound Names

| Abbreviation/Common Name | Chemical Name |

|---|---|

| AOS | Alpha Olefin Sulfonate |

| SAOS | Sodium Alpha Olefin Sulfonate |

| HPAM | Hydrolyzed Polyacrylamide |

| SiO₂ | Silicon Dioxide |

| CO₂ | Carbon Dioxide |

| LMDO | Lauramidopropylamine Oxide |

| TX100 | Triton X-100 |

| NaCl | Sodium Chloride |

| CaCl₂ | Calcium Chloride |

| CPE | Carbon Paste Electrode |

| BCPE | Bare Carbon Paste Electrode |

| PA | Paracetamol (Acetaminophen) |

| BPA | Bisphenol-A |

| FA | Folic Acid |

| DA | Dopamine |

| ADN | Adrenaline (Epinephrine) |

| TBS | Terbutaline Sulfate |